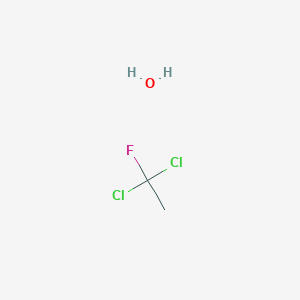
1,1-Dichloro-1-fluoroethane--water (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-1-fluoroethane: is a haloalkane with the chemical formula C₂H₃Cl₂F . It is one of the three isomers of dichlorofluoroethane and belongs to the hydrochlorofluorocarbon (HCFC) family. This compound is known for its use as a solvent and foam blowing agent under the names R-141b and HCFC-141b . It is a colorless liquid with an ethereal odor and is non-flammable under room-temperature atmospheric conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dichloro-1-fluoroethane is synthesized through the halogenation of ethane. The process involves the reaction of ethane with chlorine and fluorine under controlled conditions to produce the desired compound .
Industrial Production Methods: Industrial production of 1,1-Dichloro-1-fluoroethane typically involves the use of large-scale reactors where ethane is subjected to halogenation. The reaction conditions are carefully monitored to ensure the correct proportions of chlorine and fluorine are introduced to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dichloro-1-fluoroethane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Decomposition Reactions: When exposed to high temperatures or flames, it decomposes to produce hydrogen chloride, hydrogen fluoride, and phosgene.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, ammonia, and alkoxides.
Reaction Conditions: These reactions typically occur under mild to moderate temperatures and may require the presence of a catalyst.
Major Products:
- The major products formed from substitution reactions depend on the nucleophile used. For example, using hydroxide ions can produce 1,1-dichloro-1-fluoroethanol .
Scientific Research Applications
1,1-Dichloro-1-fluoroethane has several scientific research applications, including:
Chemistry: It is used as a solvent in various chemical reactions and processes.
Biology: It is utilized in biological studies to understand the effects of haloalkanes on living organisms.
Medicine: Research is conducted to explore its potential use in medical applications, although its toxicity limits its use.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-1-fluoroethane involves its interaction with cellular components. It can cause central nervous system depression by affecting neurotransmitter release and receptor function. The compound’s molecular targets include ion channels and receptors in the nervous system . Additionally, its decomposition products, such as hydrogen chloride and hydrogen fluoride, can cause cellular damage and toxicity .
Comparison with Similar Compounds
- 1,1-Dichloro-2-fluoroethane
- 1,2-Dichloro-1-fluoroethane
- Trichlorofluoromethane (CFC-11)
Comparison: 1,1-Dichloro-1-fluoroethane is unique due to its specific halogenation pattern, which gives it distinct chemical and physical properties. Compared to other similar compounds, it has a lower ozone depletion potential (ODP) and is being phased out under the Montreal Protocol . Its use as a foam blowing agent and solvent distinguishes it from other haloalkanes .
Properties
CAS No. |
220137-45-1 |
|---|---|
Molecular Formula |
C2H5Cl2FO |
Molecular Weight |
134.96 g/mol |
IUPAC Name |
1,1-dichloro-1-fluoroethane;hydrate |
InChI |
InChI=1S/C2H3Cl2F.H2O/c1-2(3,4)5;/h1H3;1H2 |
InChI Key |
PMDVQKMXPFMRJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(F)(Cl)Cl.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B14235515.png)
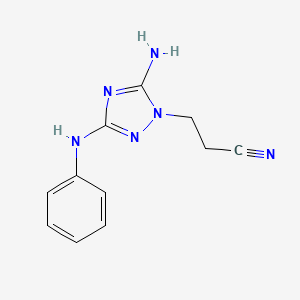
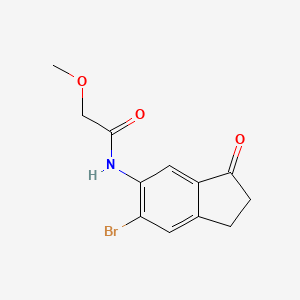
![N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B14235537.png)

![4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B14235559.png)
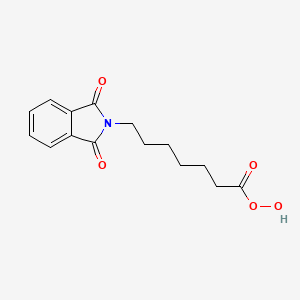
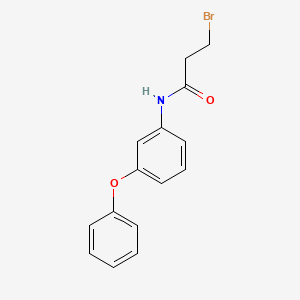
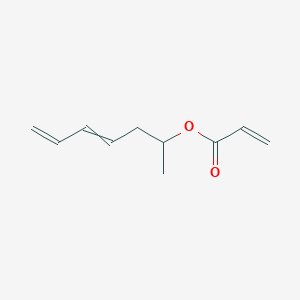
![4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14235580.png)
![1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B14235581.png)


